molecular formula C14H9ClN2O5 B2664935 2-((4-Chlorophenyl)carbamoyl)-6-nitrobenzoic acid CAS No. 115002-83-0

2-((4-Chlorophenyl)carbamoyl)-6-nitrobenzoic acid

Cat. No. B2664935
M. Wt: 320.69
InChI Key: JWBXYHKBVXKSRK-UHFFFAOYSA-N
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Description

The compound “2-[(4-chlorophenyl)carbamoyl]acetic acid” is related to your query . It has a CAS Number of 15386-78-4 and a linear formula of C9H8ClNO3 .


Synthesis Analysis

A related compound, “4-[(4-Chlorophenyl)carbamoyl]butanoic Acid”, was synthesized from the 1:1 reaction of 4-chloro aniline and glutaric anhydride . The yield was 81% .


Molecular Structure Analysis

The backbone of the molecule “4-[(4-Chlorophenyl)carbamoyl]butanoic Acid” adopts an extended, all-trans configuration . The terminal carboxylic acid and phenyl residues are twisted out of the plane through the bridging atoms .


Chemical Reactions Analysis

The compound “4-[(4-Chlorophenyl)carbamoyl]butanoic Acid” was originally reported in 1957 in the context of potential anti-bacterial activity . It has been subsequently investigated for the inhibition of sunflower seedling development and antinociceptive properties . Further, it and related derivatives have been employed as intermediates in reactions leading to the synthesis of bis-pyrazolo-1,4-dihydro-pyridines and 2,2′-(N-phenylpiperidine-2,6-diylidene)dimalononitriles .


Physical And Chemical Properties Analysis

The compound “4-[(4-Chlorophenyl)carbamoyl]butanoic Acid” was characterized by IR, 1H and 13C {1H} NMR, and UV spectroscopy .

Scientific Research Applications

  • 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid

    • Application Summary : This compound has attracted recent interest in terms of biological activity, such as anti-cancer and anti-leishmanial agents . It’s also used in the synthesis of organotin derivatives for anti-cancer potential .
    • Methods of Application : The compound was prepared from the 1:1 reaction of 2,4-dichloro aniline and glutaric anhydride in toluene .
    • Results or Outcomes : The compound was characterized by IR, 1H and 13C {1H} NMR, UV, and MS spectroscopy .
  • 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid

    • Application Summary : This compound was originally reported in the context of potential anti-bacterial activity . It has been subsequently investigated for the inhibition of sunflower seedling development and antinociceptive properties . It has also been employed as intermediates in reactions leading to the synthesis of bis-pyrazolo-1,4-dihydro-pyridines and 2,2′-(N-phenylpiperidine-2,6-diylidene)dimalononitriles .
    • Methods of Application : The compound was prepared from the 1:1 reaction of 4-chloro aniline and glutaric anhydride .
    • Results or Outcomes : The compound was characterized by IR, 1H and 13C {1H} NMR, and UV spectroscopy .

Safety And Hazards

The related compound “4-Chlorophenylboronic acid” is harmful if swallowed . It’s recommended to wash skin thoroughly after handling and avoid eating, drinking, or smoking when using this product . If swallowed, it’s advised to call a poison center or doctor .

Future Directions

The compound “4-[(4-Chlorophenyl)carbamoyl]butanoic Acid” was investigated crystallographically in continuation of recent structural studies on related glutaric acid amides . This suggests that future research could continue to explore the properties and potential applications of these types of compounds.

properties

IUPAC Name

2-[(4-chlorophenyl)carbamoyl]-6-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O5/c15-8-4-6-9(7-5-8)16-13(18)10-2-1-3-11(17(21)22)12(10)14(19)20/h1-7H,(H,16,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWBXYHKBVXKSRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)O)C(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Chlorophenyl)carbamoyl]-6-nitrobenzoic acid

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